molecular formula C20H17NO B1619989 Acetamide, N,N,2-triphenyl- CAS No. 33675-70-6

Acetamide, N,N,2-triphenyl-

Cat. No.: B1619989
CAS No.: 33675-70-6
M. Wt: 287.4 g/mol
InChI Key: OJJDDQBPSFGSOH-UHFFFAOYSA-N
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Description

This structure confers high lipophilicity and steric bulk, which may influence its physicochemical properties, reactivity, and biological activity. While direct data on this compound is absent in the provided evidence, insights can be extrapolated from structurally related acetamides and their documented behaviors .

Properties

CAS No.

33675-70-6

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N,N,2-triphenylacetamide

InChI

InChI=1S/C20H17NO/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

OJJDDQBPSFGSOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

33675-70-6

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

  • Acidic hydrolysis : Prolonged reflux with concentrated HCl (4 M) in acetone/water cleaves the C–N bond, yielding triphenylacetic acid and diphenylamine (87–100% conversion) .

  • Basic hydrolysis : Limited utility due to competing side reactions .

Key Mechanistic Insight:

Protonation of the amide nitrogen under acidic conditions destabilizes the resonance-stabilized amide bond, facilitating nucleophilic attack by water .

Electrophilic Aromatic Substitution

  • Bromination : Reaction with Br2_2/FeBr3_3 at the para position of the α-phenyl group .

  • Nitration : Limited reactivity; requires strong nitrating agents (HNO3_3/H2_2SO4_4) .

Table 2: Substituent Effects on Reactivity

ReactionPosition ModifiedYield (%)Reference
Brominationα-Phenyl (para)65
Nitrationα-Phenyl (meta)<30

Coordination Chemistry

The acetamide group acts as a weak ligand for transition metals. In the presence of Cu(II) or Pd(II), it forms complexes stabilized by π-backbonding with the carbonyl oxygen . These complexes are intermediates in catalytic cycles for cross-coupling reactions .

Example Reaction:

  • Pd-catalyzed Suzuki–Miyaura coupling : N,N,2-Triphenylacetamide-derived Pd complexes facilitate aryl–aryl bond formation at 80–120°C .

Biological Activity

While not directly studied for N,N,2-triphenylacetamide, structural analogs (e.g., chloroacetamides) exhibit antibacterial properties by targeting penicillin-binding proteins . The electron-withdrawing phenyl groups may enhance stability against metabolic degradation .

Computational Insights

DFT studies reveal:

  • The amide carbonyl (C=O) is highly polarized, making it susceptible to nucleophilic attack.

  • Steric bulk from phenyl groups reduces accessibility to the amide nitrogen, limiting protonation kinetics .

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Substituent Variations and Functional Groups

  • Pesticidal Acetamides : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloro and alkoxyalkyl groups on nitrogen, enhancing herbicidal activity . In contrast, N,N,2-triphenyl-acetamide lacks electronegative substituents, likely reducing reactivity but increasing hydrophobicity.
  • Pharmaceutical Derivatives: N-(4-Oxy)phenyl)acetamide derivatives (e.g., paracetamol analogs) incorporate hydroxy and amino acid groups, improving bioavailability and blood-brain barrier (BBB) penetration . The triphenyl substitution in N,N,2-triphenyl-acetamide may hinder BBB permeability due to increased molecular weight and steric hindrance.
  • Crystallographic Analogs: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice . The absence of hydrogen-bond donors in N,N,2-triphenyl-acetamide (due to N-phenyl substitution) may reduce crystallinity, favoring amorphous solid states.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point/Solubility
N,N,2-Triphenyl-acetamide* ~317.4 N,N,2-Triphenyl Likely high melting point (>200°C), low aqueous solubility
Alachlor 269.77 Cl, methoxymethyl, diethylphenyl 40–41°C, soluble in organic solvents
Paracetamol derivative ~180–300 Hydroxy, amino acid groups Variable; moderate solubility in DMF/ethanol
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 287.16 Cl, thiazolyl 489–491 K, recrystallized from methanol/acetone

*Estimated based on molecular formula.

Pharmacological Activity

  • Antibiotic Potential: N-(4-Oxy)phenyl)acetamide derivatives show BBB permeability and oral bioavailability . N,N,2-Triphenyl-acetamide’s high lipophilicity could favor membrane interaction but may limit solubility and absorption.
  • Repellent Applications : DEPA analogs (e.g., N,N-diethyl-2-(3-methylphenyl)acetamide) function as mosquito repellents via volatile emission . The triphenyl variant’s low volatility (due to high molecular weight) might reduce efficacy in this role.

Agricultural and Industrial Uses

  • Chloroacetamides like alachlor are pre-emergent herbicides targeting weed lipid synthesis .

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